molecular formula C9H11NO2 B1355013 [(3-Methylphenyl)amino]acetic acid CAS No. 21911-67-1

[(3-Methylphenyl)amino]acetic acid

Cat. No.: B1355013
CAS No.: 21911-67-1
M. Wt: 165.19 g/mol
InChI Key: MBNHCNDYGNYTMZ-UHFFFAOYSA-N
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Description

[(3-Methylphenyl)amino]acetic acid is an organic compound with the molecular formula C9H11NO2 It is a derivative of acetic acid where the hydrogen atom of the amino group is substituted by a 3-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-Methylphenyl)amino]acetic acid typically involves the reaction of 3-methylaniline with chloroacetic acid. The reaction is carried out under basic conditions, often using sodium hydroxide as the base. The general reaction scheme is as follows:

    Reaction of 3-methylaniline with chloroacetic acid:

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[(3-Methylphenyl)amino]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or other reduced forms.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

[(3-Methylphenyl)amino]acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of [(3-Methylphenyl)amino]acetic acid involves its interaction with molecular targets such as protein kinase C (PKC). By inhibiting PKC, the compound can modulate various cellular pathways and processes, potentially leading to therapeutic effects in diseases where PKC is implicated .

Comparison with Similar Compounds

[(3-Methylphenyl)amino]acetic acid can be compared with other similar compounds, such as:

    Phenylacetic acid: Lacks the methyl group on the phenyl ring, leading to different chemical and biological properties.

    (4-Methylphenyl)amino]acetic acid: The methyl group is positioned differently, which can affect its reactivity and interactions.

    Indole-3-acetic acid: A plant hormone with a different core structure but similar functional groups.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-(3-methylanilino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-7-3-2-4-8(5-7)10-6-9(11)12/h2-5,10H,6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBNHCNDYGNYTMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101312211
Record name N-(3-Methylphenyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101312211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21911-67-1
Record name N-(3-Methylphenyl)glycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21911-67-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Methylphenyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101312211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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